molecular formula C11H11FO4 B13643949 3-Fluoro-5-formyl-4-isopropoxybenzoic acid

3-Fluoro-5-formyl-4-isopropoxybenzoic acid

Cat. No.: B13643949
M. Wt: 226.20 g/mol
InChI Key: KFMOYKFLJLBCNU-UHFFFAOYSA-N
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Description

3-Fluoro-5-formyl-4-isopropoxybenzoic acid: is an organic compound with the molecular formula C11H11FO4 and a molecular weight of 226.2 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an isopropoxy group attached to a benzoic acid core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-formyl-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-Fluoro-5-formyl-4-isopropoxybenzoic acid can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-Fluoro-5-carboxy-4-isopropoxybenzoic acid.

    Reduction: 3-Fluoro-5-hydroxymethyl-4-isopropoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-5-formyl-4-isopropoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-formyl-4-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions.

Comparison with Similar Compounds

  • 3-Fluoro-4-isopropoxybenzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: Compared to its analogs, 3-Fluoro-5-formyl-4-isopropoxybenzoic acid is unique due to the presence of both a formyl group and an isopropoxy group. These functional groups confer distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization through oxidation or reduction, while the isopropoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

3-fluoro-5-formyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H11FO4/c1-6(2)16-10-8(5-13)3-7(11(14)15)4-9(10)12/h3-6H,1-2H3,(H,14,15)

InChI Key

KFMOYKFLJLBCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C(=O)O)C=O

Origin of Product

United States

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